3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

GABAA Receptor Modulation Neurosteroid Antagonism GAMSA Pharmacology

3β,5α-THDOC is the essential GAMSA (GABAₐ Receptor Modulating Steroid Antagonist) for neurosteroid research. Unlike its 3α-isomer counterparts, it functionally antagonizes GABAₐ receptor potentiation while potently inhibiting voltage-gated calcium channels (IC50=1 pM in hippocampal neurons)—a dual mechanism absent in 3α,5α-THDOC. It is the critical stereospecific control for differentiating direct GABAergic effects from off-target pathways. Selective anticonvulsant profile (pilocarpine ED50=45.9 mg/kg). Supplied with comprehensive analytical documentation.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
Cat. No. B114800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Synonyms3β,21-Dihydroxy-5α-pregnan-20-one;  (3β,5α)- 3,21-Dihydroxypregnan-20-one;  Epiallopregnanolone
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1
InChIKeyCYKYBWRSLLXBOW-VTBMCCKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Beta,5-Alpha-Tetrahydrodeoxycorticosterone (3β,5α-THDOC): A Neurosteroid GABAA Modulator and Research Tool for Distinguishing Steroid Receptor Mechanisms


3-beta,5-alpha-Tetrahydrodeoxycorticosterone (3β,5α-THDOC), also known as epiallopregnanolone or ISODOC, is an endogenous 3β-hydroxy, 5α-reduced neurosteroid [1]. It is a stereoisomer of the potent GABAₐ receptor positive allosteric modulator 3α,5α-THDOC, but exhibits a distinct pharmacological profile as a weak GABAₐ receptor agonist and a functional antagonist of positive neurosteroid modulation, classifying it as a GABAA Receptor Modulating Steroid Antagonist (GAMSA) [2]. Unlike its 3α-hydroxy counterparts, 3β,5α-THDOC potently inhibits voltage-gated calcium channels, demonstrating a dual and divergent mechanism of action [3].

Why 3β,5α-THDOC Cannot Be Substituted with 3α,5α-THDOC or Allopregnanolone in Mechanistic and Disease Model Studies


The 3α-reduced neurosteroids allopregnanolone and 3α,5α-THDOC are potent, direct GABAₐ receptor positive allosteric modulators [1]. 3β,5α-THDOC, while structurally similar, exhibits an opposing functional profile as a GABAA Receptor Modulating Steroid Antagonist (GAMSA) that inhibits the potentiation induced by its 3α-isomers [2]. Critically, 3β,5α-THDOC also possesses a potent, G-protein-mediated inhibition of voltage-gated calcium channels, a mechanism entirely absent in 3α,5α-THDOC [3]. Therefore, substituting these compounds in experiments designed to probe GABAₐ receptor potentiation, calcium channel modulation, or neurosteroid antagonism will lead to fundamentally different and often contradictory results. The quantitative evidence below details the specific, non-interchangeable properties that define the utility of 3β,5α-THDOC.

Quantitative Differential Evidence for 3β,5α-THDOC vs. Comparators (3α,5α-THDOC, Allopregnanolone, and Other 3β-Hydroxy Neurosteroids)


Functional Antagonism: 3β,5α-THDOC Inhibits GABAₐ Receptor Potentiation by 3α-Neurosteroids

In contrast to the 3α-reduced neurosteroids allopregnanolone and THDOC, which potentiate GABAₐ receptor-mediated currents, 3β,5α-THDOC acts as a GABAA Receptor Modulating Steroid Antagonist (GAMSA) [1]. Specifically, 3β-hydroxy steroids, including 3β,5α-THDOC, antagonize the positive modulation of the GABAₐ receptor induced by its 3α-hydroxy counterparts [2]. This antagonism is specific to the neurosteroid-modulation site and does not inhibit GABA-evoked currents directly [1].

GABAA Receptor Modulation Neurosteroid Antagonism GAMSA Pharmacology

Divergent Ion Channel Modulation: 3β,5α-THDOC is a Picomolar Inhibitor of Voltage-Gated Calcium Channels, a Property Lacking in 3α-THDOC

A direct electrophysiological comparison revealed that 3β,5α-THDOC (TDOC) is a potent inhibitor of peak Ca2+ channel current in rat hippocampal CA1 neurons, with an IC50 of 1 pM [1]. In stark contrast, 3α,5α-THDOC does not exhibit this potent inhibition; its primary action is GABAₐ receptor potentiation. This Ca2+ channel inhibition by 3β,5α-THDOC is G-protein mediated, as it is significantly diminished by intracellular GDP-β-S and pertussis toxin pretreatment [1].

Voltage-Gated Calcium Channels Neurosteroid Electrophysiology G-Protein Signaling

GABAₐ Current Modulation: 3β,5α-THDOC is a Weak, Low-Potency Enhancer Compared to 3α,5α-THDOC

While 3α,5α-THDOC potently enhances GABA-evoked chloride currents, 3β,5α-THDOC exhibits only weak activity. In rat ventromedial nucleus (VMN) neurons, 3β,5α-THDOC (TDOC) enhanced the peak GABA-gated inward Cl- current by a maximum of 48% at a high concentration of 10 µM [1]. For comparison, 3α,5α-THDOC achieves much greater potentiation at nanomolar concentrations (e.g., EC50 ~16 nM for biphasic enhancement) [2]. This 3-order-of-magnitude difference in potency and maximal efficacy underscores the critical importance of stereochemistry at the 3-position.

GABAA Receptor Potentiation Chloride Current Stereoisomer Selectivity

In Vivo Anticonvulsant Selectivity: 3β,5α-THDOC Inhibits Pilocarpine- but Not PTZ-Induced Seizures, Unlike the Broad-Spectrum 3α,5α-THDOC

In mouse seizure models, 3β,5α-THDOC exhibits a distinct anticonvulsant profile compared to its 3α-isomer. 3β,5α-THDOC inhibits pilocarpine-induced seizures with an ED50 of 45.9 mg/kg, but is ineffective against pentylenetetrazol (PTZ)-induced seizures at doses up to 100 mg/kg . In contrast, 3α,5α-THDOC is a potent and broad-spectrum anticonvulsant, with ED50s of 7.3 mg/kg against pilocarpine and 15 mg/kg against PTZ . This 6.3-fold difference in potency against pilocarpine, coupled with the complete lack of efficacy against PTZ, demonstrates distinct in vivo pharmacodynamics.

Anticonvulsant Activity Seizure Models Pilocarpine Pentylenetetrazol

Disease-Relevant Regulation: 3β,5α-THDOC Brain and Plasma Levels are Acutely Depleted Following Mild Traumatic Brain Injury (mTBI)

In a mouse model of mild traumatic brain injury (mTBI), levels of 3β,5α-THDOC (referred to as ISODOC) were significantly decreased. Brain parenchyma levels dropped by more than 50% at both 6 and 24 hours post-injury, while plasma levels showed an even more pronounced 75% decrease [1]. While this study did not directly compare the regulation of 3β,5α-THDOC to that of 3α,5α-THDOC, it provides quantitative evidence that this specific stereoisomer is acutely and profoundly dysregulated in a clinically relevant injury model.

Traumatic Brain Injury Biomarker Discovery Neurosteroid Regulation

Validated Research and Industrial Application Scenarios for 3β,5α-THDOC Based on Quantitative Evidence


Stereospecific Control and GABAA Receptor Antagonism in Basic Neuroscience Research

3β,5α-THDOC is an essential control compound for experiments involving 3α-reduced neurosteroids (e.g., allopregnanolone, 3α,5α-THDOC). Given its functional role as a GAMSA, it should be used in parallel to differentiate between direct GABAₐ potentiation and off-target or downstream effects. It is the appropriate tool for validating the stereospecificity of observed effects, as its weak GABAergic activity (48% enhancement at 10 µM) contrasts sharply with the nanomolar potentiation by 3α-isomers [1].

Investigating Voltage-Gated Calcium Channel (VGCC) Modulation by Neurosteroids

For studies focused on non-GABAergic mechanisms of neurosteroid action, 3β,5α-THDOC is a unique and potent probe. It potently inhibits VGCCs (IC50 = 1 pM in hippocampal neurons) via a G-protein-dependent pathway, a mechanism absent in 3α,5α-THDOC [2]. Researchers investigating calcium-dependent neuronal excitability, synaptic plasticity, or gene expression should select 3β,5α-THDOC over its 3α-isomers to specifically isolate the VGCC-modulatory component of neurosteroid pharmacology.

Probing Seizure Mechanisms with Pathway-Specific Anticonvulsant Activity

The distinct anticonvulsant profile of 3β,5α-THDOC—effective against pilocarpine-induced seizures (ED50 = 45.9 mg/kg) but not PTZ-induced seizures (>100 mg/kg)—makes it a valuable tool for dissecting seizure circuitry and pharmacoresistance . It can be used in parallel with broad-spectrum anticonvulsants like 3α,5α-THDOC (ED50s of 7.3 mg/kg for pilocarpine, 15 mg/kg for PTZ) to identify seizure types or neuronal pathways that are specifically sensitive to non-GABAergic modulation by 3β-neurosteroids [REFS-3, REFS-4].

Biomarker Discovery and Validation in Traumatic Brain Injury (TBI) Research

Quantitative LC-MS/MS or GC-MS/MS assays for 3β,5α-THDOC are warranted for preclinical TBI studies, given its profound (>50% in brain, 75% in plasma) and rapid depletion following mTBI in mice [3]. Measuring this specific isomer, rather than total THDOC, may yield a more sensitive and specific biomarker for injury severity, recovery, or therapeutic efficacy, and can be incorporated into translational research programs focused on TBI diagnostics and prognostics.

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